molecular formula C16H15N3O5S B12584013 Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- CAS No. 330856-59-2

Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-

Cat. No.: B12584013
CAS No.: 330856-59-2
M. Wt: 361.4 g/mol
InChI Key: WAQUWHJCIHEJSC-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a 2-acetylamino substituent and a 5-sulfonyl group linked to a phenylmethylene hydrazine moiety. Its structure (Figure 1) combines sulfonamide and hydrazine functionalities, which are known to influence biological activity, solubility, and reactivity. The acetylamino group enhances metabolic stability, while the sulfonyl hydrazine moiety may confer chelating or hydrogen-bonding capabilities.

Properties

CAS No.

330856-59-2

Molecular Formula

C16H15N3O5S

Molecular Weight

361.4 g/mol

IUPAC Name

2-acetamido-5-[(benzylideneamino)sulfamoyl]benzoic acid

InChI

InChI=1S/C16H15N3O5S/c1-11(20)18-15-8-7-13(9-14(15)16(21)22)25(23,24)19-17-10-12-5-3-2-4-6-12/h2-10,19H,1H3,(H,18,20)(H,21,22)

InChI Key

WAQUWHJCIHEJSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation Reactions

One of the primary methods for synthesizing benzoic acid derivatives involves the condensation of hydrazines with β-ketonitriles. This method is versatile and has been documented extensively in literature.

  • Reaction Mechanism : The process typically involves the nucleophilic attack of hydrazine on a carbonyl carbon, forming an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired product.

  • Example : A study demonstrated that β-ketonitriles react smoothly with various hydrazines to produce 5-aminopyrazoles, which can be further modified to obtain benzoic acid derivatives.

Solid-Phase Synthesis

Solid-phase synthesis has emerged as an efficient strategy for preparing complex compounds like benzoic acid derivatives.

  • Methodology : This approach often involves immobilizing reactants on a solid support, allowing for easier purification and higher reaction yields. For instance, a solid-phase synthesis of 5-aminopyrazoles was reported, where hydrazine was reacted with resin-bound intermediates to form the target compounds.

  • Advantages : The solid-phase method minimizes solvent use and enhances reaction efficiency, making it suitable for high-throughput applications in pharmaceutical chemistry.

Multi-step Synthetic Routes

Multi-step synthetic routes are essential for constructing complex molecules from simpler precursors.

  • Example Route : A notable synthetic pathway involves the initial formation of an ester from benzoic acid followed by acylation reactions to introduce additional functional groups such as acetylamino and sulfonyl.

  • Process Steps :

    • Esterification : Benzoic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst.
    • Acylation : The resulting ester is then treated with acetic anhydride to introduce the acetylamino group.
    • Sulfonylation : Finally, sulfonyl chlorides can be used to introduce sulfonyl groups onto the aromatic ring.

Comparative Table of Synthesis Methods

Method Advantages Disadvantages
Condensation Reactions Versatile; straightforward mechanism May require purification steps
Solid-Phase Synthesis High efficiency; reduced solvent use Requires specialized equipment
Multi-step Synthetic Routes Allows for complex structures Time-consuming; multiple reaction steps

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C16H14N2O6S
  • Molecular Weight : 362.357 g/mol
  • IUPAC Name : Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-

The compound features a benzoic acid moiety substituted with an acetylamino group and a phenylmethylene hydrazine sulfonyl group. This unique structure contributes to its diverse biological activities.

Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic activity of derivatives of benzoic acid, particularly 5-acetamido-2-hydroxy benzoic acid. These derivatives have shown promising results in reducing pain through mechanisms involving cyclooxygenase-2 (COX-2) inhibition.

  • Case Study : A study published in MDPI assessed the pharmacokinetics and anti-nociceptive effects of these derivatives in animal models. The findings indicated that these compounds exhibited superior binding affinity to COX-2 receptors compared to traditional analgesics like acetaminophen, suggesting their potential as effective pain relievers .

Antimicrobial Activity

Benzoic acid derivatives are known for their antimicrobial properties. The sulfonamide functional group enhances their efficacy against various pathogens.

  • Data Table: Antimicrobial Efficacy of Derivatives
Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Benzoic Acid Derivative AE. coli32 μg/mL
Benzoic Acid Derivative BS. aureus16 μg/mL
Benzoic Acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-Candida albicans8 μg/mL

This table illustrates the effectiveness of various derivatives against different pathogens, emphasizing the potential for therapeutic applications in treating infections.

Plant Growth Regulators

Compounds similar to benzoic acid have been explored as plant growth regulators due to their ability to influence plant metabolism and growth patterns.

  • Research Findings : Studies indicate that certain benzoic acid derivatives can enhance root development and overall plant vigor when applied at specific concentrations .

Pest Control

The sulfonamide groups in these compounds can also act as bioactive agents against agricultural pests.

  • Case Study : Research has shown that formulations containing benzoic acid derivatives can effectively reduce pest populations while being less toxic to beneficial insects compared to conventional pesticides .

Corrosion Inhibition

Benzoic acid derivatives are being investigated for their potential use as corrosion inhibitors in metal protection.

  • Mechanism : The presence of polar functional groups allows these compounds to adsorb onto metal surfaces, forming protective layers that prevent oxidation .

Mechanism of Action

The mechanism of action of benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(a) 3-Bromo-2-[[4-(Acetylamino)Phenyl]Sulfonyl]Benzoic Acid Hydrazide (Compound 18)

  • Structure : Features a bromine atom at position 3 and a hydrazide group instead of phenylmethylene hydrazine.
  • Key Data :
    • 13C-NMR (DMSO-d6): δ 169.54 (CO), 143.47 (aromatic C), 45.67 (sulfonamide-linked C) .
    • Biological Relevance : Sulfonamide derivatives in this class are associated with antitubercular activity due to sulfonamide-enzyme interactions .

(b) 2-(2-(Nitrooxy)Acetoxy)-5-((2-Phenylhydrazinyl)Sulfonyl) Benzoic Acid (Compound 5h)

  • Structure: Replaces the acetylamino group with a nitrooxyacetoxy substituent.
  • Synthesis : Derived from silver nitrate-mediated nitration of a chloroacetoxy precursor .

(c) 2-Benzyloxy-5-(2-{N'-[3-(Substituted-Phenyl)-1-Phenyl-1H-Pyrazol-4-Ylmethylene]-Hydrazino}-Thiazol-4-Yl)-Benzoic Acid Methyl Ester

  • Structure : Incorporates a thiazole ring and pyrazole-methylene hydrazine, enhancing π-π stacking and metal coordination.
  • Biological Screening : Thiazole derivatives exhibit antimicrobial and anticancer activities due to heterocyclic electron-rich systems .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight Substituents Notable Data
Target Compound C₁₆H₁₆N₄O₅S 376.39 g/mol 2-Acetylamino, 5-[(phenylmethylene)hydrazino]sulfonyl Hypothetical pKa ~2.5–3.5 (sulfonamide)
3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide C₁₅H₁₃BrN₄O₅S 441.26 g/mol 3-Bromo, hydrazide δ 169.54 (13C-NMR, CO)
2-Chloro-5-[(isopropylamino)sulfonyl]benzoic acid C₁₀H₁₂ClNO₄S 277.72 g/mol 2-Chloro, isopropylamino-sulfonyl Density: 1.796 g/cm³
MDL-801 (Br/F/Cl-substituted analog) C₂₀H₁₄BrCl₂FN₂O₆S₂ 612.27 g/mol 5-Bromo, 4-fluoro, 3,5-dichlorophenylsulfonyl Predicted pKa: 2.61
  • Solubility Trends : Sulfonamide and hydrazine groups generally improve water solubility, but bulky substituents (e.g., phenylmethylene) may reduce it.
  • Thermal Stability : Nitrooxyacetoxy derivatives (e.g., Compound 5h) decompose at ~730°C, while hydrazides (e.g., Compound 18) are stable up to 300°C .

Biological Activity

Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]- is a complex structure that may exhibit various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzoic acid derivatives. For instance, compounds derived from benzoic acid have shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for some derivatives were reported to be as low as 3.0 µM, indicating potent activity against tumor proliferation .

Compound NameCell LineIC50 Value (µM)Reference
Compound 1MCF-73.0
Compound 2A5491.26
Compound 3HCT1160.63 - 1.32

2. Anti-inflammatory Activity

The anti-inflammatory effects of benzoic acid derivatives are also noteworthy. Studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain pathways. The selectivity index for some benzoate-derived compounds was found to be higher for COX-2 compared to COX-1, suggesting a favorable therapeutic profile .

3. Analgesic Activity

Research has indicated that certain derivatives of benzoic acid possess analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In vivo studies showed that these compounds significantly reduced pain response in animal models, with reductions in painful activity reaching up to 75% compared to control groups .

The biological activities of benzoic acid derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and inflammatory responses.
  • Protein Degradation Modulation : Some studies suggest that these compounds may enhance proteasomal activity and influence protein degradation pathways .
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through caspase activation .

Case Studies

  • Study on Anticancer Properties : A study evaluated the anticancer effects of various benzoic acid derivatives on MCF-7 and A549 cell lines. Compounds exhibited significant growth inhibition, with one derivative showing an IC50 value of 3.0 µM against MCF-7 cells .
  • In Vivo Analgesic Study : An investigation into the analgesic effects of a specific benzoic acid derivative demonstrated a substantial reduction in pain response in acetic acid-induced writhing tests in mice, highlighting its potential as a safer alternative to conventional NSAIDs .

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